molecular formula C11H11ClN2O2 B6146822 ethyl 2-(chloromethyl)imidazo[1,2-a]pyridine-5-carboxylate CAS No. 1427445-44-0

ethyl 2-(chloromethyl)imidazo[1,2-a]pyridine-5-carboxylate

Cat. No.: B6146822
CAS No.: 1427445-44-0
M. Wt: 238.7
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Description

Ethyl 2-(chloromethyl)imidazo[1,2-a]pyridine-5-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and is often used as a core structure in drug design. The imidazo[1,2-a]pyridine scaffold is found in various pharmaceutical agents due to its ability to interact with multiple biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(chloromethyl)imidazo[1,2-a]pyridine-5-carboxylate typically involves the cyclization of 2-aminopyridines with α-haloketones. One common method is the condensation of 2-aminopyridine with α-chloroketone in the presence of a base such as sodium hydroxide (NaOH) under ambient conditions . This reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazo[1,2-a]pyridine ring.

Industrial Production Methods

Industrial production of imidazo[1,2-a]pyridines often employs metal-catalyzed coupling reactions. For example, palladium-catalyzed cross-coupling reactions are used to functionalize the imidazo[1,2-a]pyridine core . These methods are advantageous due to their high yield and scalability, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(chloromethyl)imidazo[1,2-a]pyridine-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: Reduction can be used to modify the imidazo[1,2-a]pyridine ring or the ester group.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

    Substitution: Formation of substituted imidazo[1,2-a]pyridines.

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

Ethyl 2-(chloromethyl)imidazo[1,2-a]pyridine-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(chloromethyl)imidazo[1,2-a]pyridine-5-carboxylate involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Ethyl 2-(chloromethyl)imidazo[1,2-a]pyridine-5-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives:

    Imidazo[1,2-a]pyridine-2-carboxylate: Similar core structure but different functional groups.

    Imidazo[1,2-a]pyridine-3-carboxylate: Variation in the position of the carboxylate group.

    Imidazo[1,2-a]pyridine-4-carboxylate: Another positional isomer with distinct properties.

These compounds share the imidazo[1,2-a]pyridine scaffold but differ in their functional groups and positions, leading to variations in their biological activities and applications .

Properties

CAS No.

1427445-44-0

Molecular Formula

C11H11ClN2O2

Molecular Weight

238.7

Purity

95

Origin of Product

United States

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